N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide
Description
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Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11-9-15(12(2)22-11)16(19)17-13-3-6-18(7-4-13)14-5-8-23(20,21)10-14/h9,13-14H,3-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGMNDUSUTQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has drawn significant attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
Molecular Formula: C16H20N2O3S
Molecular Weight: Approximately 320.41 g/mol
The compound features a heterocyclic structure incorporating a tetrahydrothiophene ring, a piperidine moiety, and a furan carboxamide group. These structural elements contribute to its potential interactions with biological targets.
Biological Activity
The biological activity of this compound has been evaluated through various studies, focusing on its anti-inflammatory and anticancer properties. The following table summarizes key findings from recent research:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
- Cell Signaling Modulation: It may interact with signaling pathways such as NF-κB, which plays a crucial role in inflammation and cancer progression.
Study 1: Anti-inflammatory Effects
In vitro studies have shown that the compound significantly inhibits COX-2 activity in cultured cells. This inhibition correlates with reduced levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Study 2: Anticancer Activity
Research involving various cancer cell lines demonstrated that the compound induces apoptosis through caspase activation. This apoptotic effect was observed in breast and lung cancer cell lines, indicating its broad-spectrum anticancer potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydrothiophene Ring: Utilizing appropriate reagents under controlled conditions.
- Piperidine Attachment: Employing coupling reactions to integrate the piperidine moiety.
- Furan Carboxamide Formation: Finalizing the structure through amide bond formation.
Scientific Research Applications
Medicinal Chemistry Applications
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide is primarily investigated for its therapeutic potential in treating various conditions:
Neurological Disorders
Research indicates that this compound may exhibit significant activity against neurological disorders. Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for further pharmacological evaluations aimed at conditions such as migraines and anxiety disorders.
Anti-inflammatory Properties
The compound's unique structure allows it to modulate inflammatory pathways. Initial studies have shown promise in reducing inflammation markers in vitro, suggesting it could be developed into an anti-inflammatory agent.
Anticancer Research
The sulfonamide derivatives related to this compound have been noted for their anticancer properties. Investigations into the mechanisms of action reveal that similar compounds can inhibit specific enzymes involved in cancer progression.
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | Temperature: 50°C; Solvent: DMF | 85% |
| 2 | Cyclization | Temperature: 70°C; Catalyst: Pd/C | 90% |
| 3 | Acylation | Temperature: Room Temp; Solvent: Ethanol | 80% |
Interaction Studies
Docking studies have demonstrated that this compound can effectively bind to various biological targets through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the therapeutic potential and safety profile of the compound.
Case Studies
Recent studies have characterized the biological activities of this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the tetrahydrothiophene moiety significantly influence the compound's efficacy against specific cancer cell lines.
- Another investigation focused on its anti-inflammatory properties revealed that it inhibited pro-inflammatory cytokines in cellular models, supporting its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis optimization involves selecting solvent systems that balance solubility and reactivity. For example, hexane–acetone (3:1) has been used in analogous sulfone-containing heterocycles to achieve moderate yields (34–28%) under reflux conditions . Key parameters include:
- Temperature : Elevated temperatures (e.g., 60–80°C) to accelerate ring closure.
- Catalysts : Acidic or basic catalysts to stabilize intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating polar byproducts.
Table: Example conditions for nitro-substituted dihydrothiophene derivatives:
| Solvent System | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Hexane–acetone (3:1) | 24 | 34 | |
| Dichloromethane–MeOH (5:1) | 12 | 28 |
Q. Which spectroscopic techniques are most effective for confirming structural integrity, particularly the sulfone and piperidine moieties?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments near the sulfone group (δ 3.5–4.0 ppm for SO₂-adjacent CH₂) and piperidine ring (δ 2.5–3.5 ppm for N–CH₂).
- IR Spectroscopy : Confirm sulfone presence via strong S=O stretches at 1150–1300 cm⁻¹ .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S percentages) to rule out impurities .
Q. What chromatographic parameters are critical for purifying this compound?
- Methodological Answer :
- Stationary Phase : Silica gel (60–120 mesh) for polar interactions.
- Mobile Phase : Gradient elution (e.g., 5–30% methanol in dichloromethane) to resolve furan and piperidine derivatives.
- Detection : UV at 254 nm for aromatic/conjugated systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different in vitro models?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration.
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across models; statistical tools (ANOVA) can identify outliers .
- Mechanistic Studies : Employ knock-out models or siRNA to isolate target pathways, reducing off-target noise .
Q. What computational strategies predict binding affinity with target enzymes, given the compound’s heterocyclic complexity?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina with force fields (AMBER) to model interactions with sulfone and furan moieties.
- MD Simulations : Assess stability of ligand–enzyme complexes over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with piperidine nitrogen) .
- QSAR Models : Corrogate substituent effects (e.g., methyl groups on furan) with activity data from analogs .
Q. How can metabolic stability in hepatic microsome assays be assessed while minimizing inter-laboratory variability?
- Methodological Answer :
- Standardized Protocols : Pre-incubate microsomes at 37°C with NADPH for consistent CYP450 activity.
- Internal Standards : Use deuterated analogs to normalize extraction efficiency.
- LC-MS/MS Quantification : Monitor parent compound depletion with MRM transitions (e.g., m/z 415 → 297 for C22H22FNO4S derivatives) .
Q. What strategies address contradictory data in solubility and permeability studies?
- Methodological Answer :
- Solvent Selection : Use biorelevant media (FaSSIF/FeSSIF) instead of pure DMSO to mimic physiological conditions.
- PAMPA Assays : Compare permeability coefficients (e.g., log Pₐₚₚ) across pH gradients (5.0–7.4) to account for ionization .
- Crystalline vs. Amorphous Forms : Characterize polymorphs via XRD to explain solubility differences .
Methodological Framework Integration
Q. How can this compound’s study be integrated into broader pharmacological theories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
